molecular formula C21H15F4N5O B15109906 8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B15109906
M. Wt: 429.4 g/mol
InChI Key: QSFNQNVIMJIVIC-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the pyrazolo[5,1-c][1,2,4]triazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique combination of fluorine atoms and the pyrazolo[5,1-c][1,2,4]triazine core. This structural feature enhances its metabolic stability, bioavailability, and binding affinity, making it a promising candidate for drug development and other scientific applications .

Properties

Molecular Formula

C21H15F4N5O

Molecular Weight

429.4 g/mol

IUPAC Name

8-(4-fluorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H15F4N5O/c1-11-17(13-6-8-15(22)9-7-13)19-28-27-18(12(2)30(19)29-11)20(31)26-16-5-3-4-14(10-16)21(23,24)25/h3-10H,1-2H3,(H,26,31)

InChI Key

QSFNQNVIMJIVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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